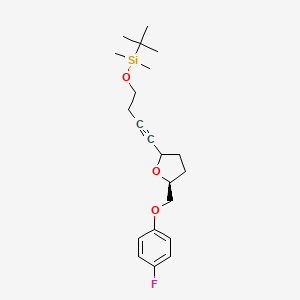

tert-Butyl((4-((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)but-3-yn-1-yl)oxy)dimethylsilane

Description

tert-Butyl((4-((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)but-3-yn-1-yl)oxy)dimethylsilane is a silyl ether derivative featuring a stereochemically defined tetrahydrofuran (THF) core, a 4-fluorophenoxymethyl substituent, and a terminal alkyne moiety. The tert-butyldimethylsilyl (TBDMS) group acts as a protective group for the hydroxyl functionality, enhancing stability during synthetic processes.

Properties

CAS No. |

220623-69-8 |

|---|---|

Molecular Formula |

C21H31FO3Si |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

tert-butyl-[4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-ynoxy]-dimethylsilane |

InChI |

InChI=1S/C21H31FO3Si/c1-21(2,3)26(4,5)24-15-7-6-8-19-13-14-20(25-19)16-23-18-11-9-17(22)10-12-18/h9-12,19-20H,7,13-16H2,1-5H3/t19?,20-/m0/s1 |

InChI Key |

NHKMAQANQVLQNQ-ANYOKISRSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCCC#CC1CC[C@H](O1)COC2=CC=C(C=C2)F |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC#CC1CCC(O1)COC2=CC=C(C=C2)F |

Origin of Product |

United States |

Biological Activity

tert-Butyl((4-((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)but-3-yn-1-yl)oxy)dimethylsilane, commonly referred to as CMI-977 or LDP-977, is a compound with notable biological activities, particularly in the realm of pharmacology. This article delves into its synthesis, biological activity, and potential applications based on various research findings.

Synthesis

The synthesis of CMI-977 involves several steps, typically utilizing reagents such as n-BuLi and BF3×OEt2 in a controlled environment. A key step includes the reaction of a tetrahydrofuran derivative with a butynyl group, which is crucial for the compound's biological efficacy. The synthesis is characterized by its efficiency and the use of environmentally friendly methods .

Key Steps in Synthesis:

- Reagent Preparation : n-BuLi is prepared in THF.

- Reaction Conditions : The mixture is maintained at low temperatures (-78 ºC) to control the reaction kinetics.

- Purification : The final product is purified using flash column chromatography.

Pharmacological Properties

CMI-977 has been identified as a potent oral antiasthmatic agent. Its mechanism of action primarily involves modulation of inflammatory pathways associated with asthma. The compound exhibits significant activity against bronchoconstriction and inflammation, making it a candidate for therapeutic development in respiratory diseases.

The biological activity of CMI-977 can be attributed to its structural features, particularly the presence of the fluorophenoxy group, which enhances its interaction with biological targets. Studies indicate that it may inhibit specific signaling pathways involved in airway inflammation and hyperreactivity.

Case Studies

Several studies have documented the efficacy of CMI-977 in preclinical models:

- Asthma Models : In animal studies, CMI-977 demonstrated a reduction in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues.

- In Vitro Studies : Cell culture experiments revealed that CMI-977 could significantly reduce cytokine production from activated immune cells.

Data Summary Table

| Study Type | Model | Key Findings |

|---|---|---|

| In Vivo | Asthma Mouse Model | Reduced airway hyperresponsiveness |

| In Vitro | Human Bronchial Cells | Decreased cytokine release |

| Pharmacokinetics | Rat Model | Favorable absorption and bioavailability |

Research Findings

Recent literature emphasizes the potential of CMI-977 as a therapeutic agent beyond asthma, including applications in other inflammatory diseases due to its broad-spectrum anti-inflammatory properties. The compound’s ability to modulate immune responses positions it as a candidate for further clinical trials.

Future Directions

Ongoing research aims to explore:

- Expanded Therapeutic Applications : Investigating efficacy in other respiratory conditions and chronic inflammatory diseases.

- Mechanistic Studies : Elucidating detailed pathways affected by CMI-977 to optimize its pharmacological profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several silyl ether derivatives reported in the literature. Key comparisons include:

Key Observations:

Silicon Substituents:

- The TBDMS group in the target compound and 272 provides moderate steric hindrance compared to the diphenyl variant in 252. This impacts reactivity; for example, TBDMS ethers are more labile to fluoride-based deprotection than diphenylsilyl ethers .

- Compound 252’s diphenylsilane group reduces reaction yield (91% vs. >99% for 272), likely due to steric challenges during silylation .

Core Structure and Functional Groups: The (5S)-THF configuration in the target compound contrasts with the (2R,5R)-THF in 272 and 252, which may influence stereoselective transformations. The 4-fluorophenoxymethyl group introduces electron-withdrawing effects, enhancing stability against nucleophilic attack compared to non-fluorinated analogs (e.g., compound 11’s phenoxy group) . The but-3-yn-1-yl alkyne enables click chemistry applications, absent in 272 and 252’s alkene chains .

Synthetic Methodologies:

- Compound 272 employs TBDMS triflate with 2,6-lutidine in dichloromethane, a standard protocol for silylation . In contrast, compound 252 uses t-butyldiphenylchlorosilane in DMF with DMAP, reflecting the need for stronger activation for bulkier silyl groups .

Physical and Spectroscopic Properties:

- All compounds are isolated as oils, typical for silyl ethers. HRMS and NMR data (e.g., compound 272: calc. m/z 568.4707, found 568.4720 ) confirm structural integrity, a critical benchmark for the target compound’s characterization.

Reactivity and Stability

- TBDMS Group Stability: The TBDMS group in the target compound offers superior hydrolytic stability compared to trimethylsilyl (TMS) ethers but is less robust than diphenylsilyl ethers. Deprotection typically requires tetra-n-butylammonium fluoride (TBAF) .

- Alkyne Reactivity: The but-3-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in compounds with alkenes or alkyl chains .

- Fluorinated Aromatic Effects: The 4-fluorophenoxy group may enhance lipophilicity and metabolic stability, advantageous in drug design compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.